2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol
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Overview
Description
2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a methyl group at the 2-position, and an ethan-1-ol group attached to the 4-position of the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the bromination of 2-methylimidazole followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylimidazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-methylimidazole. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methylimidazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethanal or 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethanoic acid.
Reduction: 2-Methylimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ethan-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the ethan-1-ol group, making it less versatile in certain applications.
2-(5-Bromo-1H-imidazol-4-yl)ethan-1-ol: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity
Uniqueness
2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9BrN2O |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-(4-bromo-2-methyl-1H-imidazol-5-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4-8-5(2-3-10)6(7)9-4/h10H,2-3H2,1H3,(H,8,9) |
InChI Key |
KFSXVYZLFIABCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)CCO)Br |
Origin of Product |
United States |
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